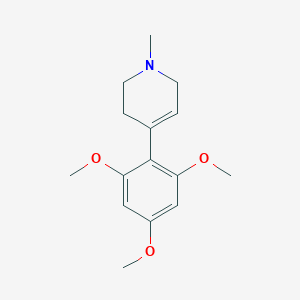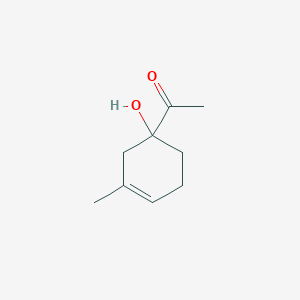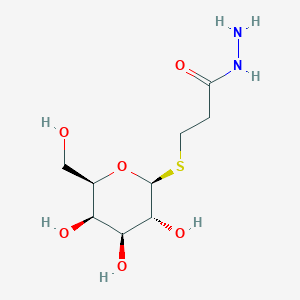
(2-Carbazoylethyl)-1-thio-beta-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Carbazoylethyl)-1-thio-beta-galactopyranoside (CETG) is a synthetic compound that is used in various biochemical and physiological experiments. It is a derivative of beta-galactopyranoside, which is a common substrate for the detection of beta-galactosidase activity. CETG is used as a probe to study the activity and mechanism of action of beta-galactosidase in different biological systems.
Mechanism of Action
(2-Carbazoylethyl)-1-thio-beta-galactopyranoside is a chromogenic substrate that is hydrolyzed by beta-galactosidase to yield a yellow product, 2-carbazolethanol. The reaction can be monitored spectrophotometrically at 420 nm. The rate of the reaction depends on the concentration of beta-galactosidase and the pH of the reaction mixture. This compound is specific for beta-galactosidase and does not react with other glycosidases.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not have any significant physiological effects on cells or tissues. It is used as a tool to study the activity and regulation of beta-galactosidase in different biological systems. This compound is also used to screen for beta-galactosidase inhibitors and inducers.
Advantages and Limitations for Lab Experiments
(2-Carbazoylethyl)-1-thio-beta-galactopyranoside is a widely used substrate for the detection of beta-galactosidase activity in different biological samples. It is easy to use and does not require any special equipment or expertise. The reaction is rapid and can be monitored spectrophotometrically in real-time. However, this compound has some limitations in lab experiments. It is not suitable for the detection of beta-galactosidase activity in live cells or tissues. It also requires the use of a spectrophotometer, which may not be available in some labs.
Future Directions
There are several future directions for the use of (2-Carbazoylethyl)-1-thio-beta-galactopyranoside in scientific research. One direction is the development of new this compound derivatives that have improved sensitivity and specificity for beta-galactosidase. Another direction is the use of this compound in combination with other probes to study the activity and regulation of beta-galactosidase in live cells and tissues. This compound can also be used to study the role of beta-galactosidase in disease states such as cancer and neurodegenerative disorders. In conclusion, this compound is a valuable tool for the study of beta-galactosidase activity and has many potential applications in scientific research.
Synthesis Methods
(2-Carbazoylethyl)-1-thio-beta-galactopyranoside can be synthesized by reacting 2-chloroethyl carbazate with 1-thio-beta-galactopyranoside in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 131-133°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC).
Scientific Research Applications
(2-Carbazoylethyl)-1-thio-beta-galactopyranoside is used as a probe to study the activity and mechanism of action of beta-galactosidase in different biological systems. Beta-galactosidase is an enzyme that catalyzes the hydrolysis of beta-galactosides to monosaccharides. It is widely distributed in nature and plays an important role in the metabolism of lactose in mammals and bacteria. This compound is used as a substrate for the detection of beta-galactosidase activity in different biological samples such as cell lysates, tissues, and body fluids. It is also used to study the localization and regulation of beta-galactosidase in different cells and tissues.
properties
CAS RN |
116383-20-1 |
|---|---|
Molecular Formula |
C9H18N2O6S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanehydrazide |
InChI |
InChI=1S/C9H18N2O6S/c10-11-5(13)1-2-18-9-8(16)7(15)6(14)4(3-12)17-9/h4,6-9,12,14-16H,1-3,10H2,(H,11,13)/t4-,6+,7+,8-,9+/m1/s1 |
InChI Key |
HRDLGJWFAVWXLH-MRCFXUCSSA-N |
Isomeric SMILES |
C(CS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C(=O)NN |
SMILES |
C(CSC1C(C(C(C(O1)CO)O)O)O)C(=O)NN |
Canonical SMILES |
C(CSC1C(C(C(C(O1)CO)O)O)O)C(=O)NN |
Other CAS RN |
116383-20-1 |
synonyms |
(2-carbazoylethyl)-1-thio-beta-galactopyranoside 2-CTGP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



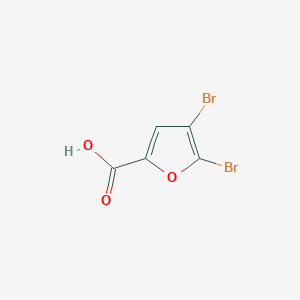

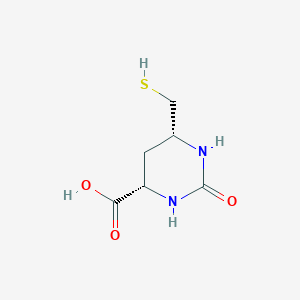

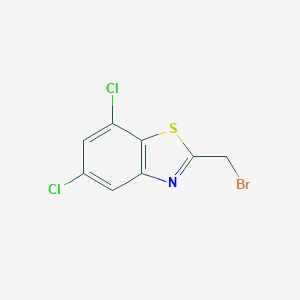
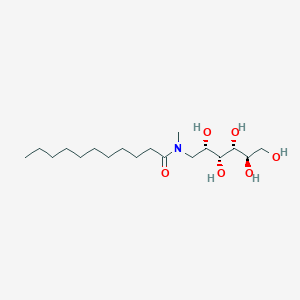
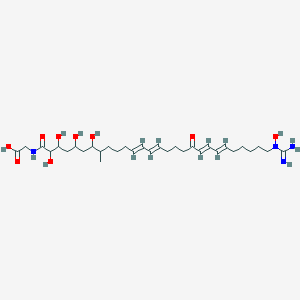
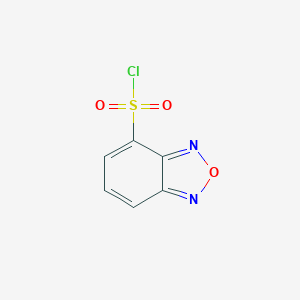



![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)
